4-(Ethyl-1-13C)benzoic acid is a substituted benzoic acid where the ethyl group is labeled with the carbon-13 isotope. Its molecular formula is , and its structural formula can be represented as . This compound is notable for its isotopic labeling, which makes it valuable in various analytical applications, particularly in studies involving metabolic pathways and environmental tracking.
The synthesis of 4-(Ethyl-1-13C)benzoic acid typically involves several steps:
4-(Ethyl-1-13C)benzoic acid finds applications in various fields:
Several compounds share structural similarities with 4-(Ethyl-1-13C)benzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzoic Acid | No ethyl group | Commonly used as a preservative |
4-Methylbenzoic Acid | Methyl group instead of ethyl | Used in organic synthesis |
4-Hydroxybenzoic Acid | Hydroxy group at para position | Antimicrobial properties |
Ethyl Benzoate | Ester form of benzoic acid | Used as a flavoring agent |
3-(Ethyl)benzoic Acid | Ethyl group at meta position | Different biological activity |
The uniqueness of 4-(Ethyl-1-13C)benzoic acid lies in its isotopic labeling, which allows for detailed tracking and analysis that is not possible with non-labeled counterparts. This feature makes it particularly valuable in research settings focused on metabolic processes and environmental studies.
The molecular structure of 4-(Ethyl-1-13C)benzoic acid maintains the fundamental geometric parameters characteristic of substituted benzoic acid derivatives. Crystallographic analysis of related 4-ethylbenzoic acid compounds reveals essential structural information applicable to the isotopically labeled variant [1]. The aromatic ring system exhibits typical carbon-carbon bond lengths of approximately 1.40 Å, consistent with the delocalized π-electron system of benzene derivatives [1]. The carboxylic acid functional group displays characteristic C-O bond lengths of approximately 1.25 Å, reflecting the partial double bond character resulting from resonance between the carbonyl and hydroxyl groups [1].
The ethyl substituent at the para position maintains standard aliphatic carbon-carbon bond lengths. Carbon-hydrogen bond distances in the aromatic system are consistently measured at 0.93 Å, while methyl group C-H bonds extend to 0.96 Å [1]. These geometric parameters remain essentially unchanged by the carbon-13 isotopic substitution, as the isotope effect on bond lengths is negligible compared to experimental uncertainties in crystallographic measurements.
Bond angles within the aromatic ring system conform to the expected 120° angles characteristic of sp2 hybridization. The carboxylic acid group exhibits planarity with the benzene ring, facilitating conjugation between the aromatic π-system and the carbonyl group. The ethyl substituent adopts conformations that minimize steric interactions while maintaining optimal orbital overlap for hyperconjugative stabilization.
The incorporation of carbon-13 at the ethyl carbon position introduces subtle but measurable changes in the electronic environment of the molecule. Carbon-13 possesses a nuclear magnetic moment unlike carbon-12, resulting in enhanced nuclear magnetic resonance sensitivity at the labeled position [2]. The isotopic substitution creates a mass shift of M+1 relative to the natural abundance compound, facilitating mass spectrometric identification and quantification [3].
Electronic distribution within the molecule remains fundamentally unchanged by the isotopic substitution, as the chemical bonding properties of carbon-13 are essentially identical to those of carbon-12. However, vibrational frequencies and zero-point energies differ slightly between the isotopomers, leading to measurable isotope effects in spectroscopic analyses [4] [5]. These effects manifest primarily as chemical shift perturbations in nuclear magnetic resonance spectroscopy, where one-bond isotope shifts typically range from -1.5 to -2.5 parts per billion [4].
The aromatic ring system maintains its characteristic electron delocalization, with the para-ethyl substituent providing weak electron-donating effects through hyperconjugation. The carboxylic acid functional group remains the primary electron-withdrawing center, significantly influencing the overall electronic distribution and chemical reactivity of the molecule.
4-(Ethyl-1-13C)benzoic acid exhibits a melting point range of 112-113°C, consistent with the natural abundance isotopomer [3] [6] [7]. The crystalline solid demonstrates thermal stability characteristics typical of aromatic carboxylic acids, with intermolecular hydrogen bonding between carboxylic acid groups contributing significantly to lattice stability. The boiling point is estimated at 270.3±19.0°C at standard atmospheric pressure [7].
The thermal properties reflect the balance between molecular intermolecular forces and molecular mobility. Hydrogen bonding between carboxylic acid dimers represents the dominant intermolecular interaction, requiring substantial thermal energy for disruption during phase transitions. The para-ethyl substituent contributes to van der Waals interactions while introducing modest steric effects that influence crystal packing efficiency.
Temperature-dependent behavior follows expected patterns for aromatic carboxylic acids, with thermal decomposition potentially occurring at temperatures approaching the boiling point. The isotopic substitution produces negligible effects on thermal transition temperatures, as the mass difference represents less than one percent of the total molecular weight.
The solubility characteristics of 4-(Ethyl-1-13C)benzoic acid reflect the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid and hydrophobic aromatic-ethyl components. Water solubility is limited due to the hydrophobic ethyl group and aromatic ring system, which disrupt hydrogen bonding networks in aqueous solution [8] [6]. The compound demonstrates significantly enhanced solubility in organic solvents including ethanol, diethyl ether, benzene, and toluene [8] [6].
Solubility in methanol approaches complete miscibility, as evidenced by the almost transparent solutions formed [9]. This enhanced solubility reflects favorable interactions between the polar carboxylic acid group and the protic methanol solvent, combined with reduced hydrophobic interactions compared to water. Chloroform provides sparingly soluble conditions, while other halogenated solvents may offer variable solubility depending on their polarity and hydrogen bonding capacity [6].
The solubility profile enables diverse applications in organic synthesis and analytical chemistry, where selective dissolution in appropriate solvents facilitates purification and reaction procedures. Partition behavior between immiscible solvent systems reflects the compound's log P value and provides insights into biological membrane permeability characteristics.
The acid dissociation constant of 4-(Ethyl-1-13C)benzoic acid is characterized by a pKa value of 4.35, indicating moderate acidity typical of substituted benzoic acids [6] [10]. This value reflects the influence of the para-ethyl substituent, which provides weak electron-donating effects that slightly reduce acidity compared to unsubstituted benzoic acid (pKa = 4.20).
The carboxylic acid functional group undergoes typical acid-base equilibrium behavior, with proton dissociation yielding the corresponding carboxylate anion. The equilibrium position depends on solution pH, with complete deprotonation occurring at pH values significantly above the pKa [11]. The weak electron-donating character of the ethyl group stabilizes the protonated form relative to the carboxylate anion, resulting in the observed pKa value.
Buffer capacity calculations indicate that 4-(Ethyl-1-13C)benzoic acid provides optimal buffering action at pH values within one unit of the pKa value. This characteristic enables applications in analytical chemistry where controlled pH environments are required. The isotopic substitution produces negligible effects on acid-base equilibrium constants, as the electronic properties of the carboxylic acid group remain essentially unchanged.
The octanol-water partition coefficient (log P) of 4-(Ethyl-1-13C)benzoic acid is determined to be 2.89, reflecting moderate lipophilicity [10]. This value indicates preferential partitioning into the organic phase by a factor of approximately 780:1, consistent with the hydrophobic character contributed by the aromatic ring and ethyl substituent balanced against the hydrophilic carboxylic acid group.
Partition coefficient measurements provide essential information for predicting biological membrane permeability and environmental fate. The log P value places 4-(Ethyl-1-13C)benzoic acid in the moderate lipophilicity range, suggesting potential for biological uptake while maintaining sufficient water solubility for transport processes [12]. Bioconcentration factors can be estimated from partition coefficient data, with log P values above 3.0 typically indicating potential for bioaccumulation [13].
Alternative partition systems, such as cyclohexane-water, provide additional insights into molecular hydrophobicity and may yield different partition coefficients due to the specific intermolecular interactions involved [12]. The isotopic substitution is expected to produce minimal effects on partition behavior, as the fundamental chemical properties determining solvent affinity remain unchanged.
Crystallographic analysis of 4-ethylbenzoic acid complexes provides detailed structural information applicable to the isotopically labeled derivative [1]. The compound crystallizes in the triclinic crystal system with space group P1̄, reflecting the relatively low symmetry imposed by the molecular structure and packing requirements. Unit cell dimensions are characterized by a = 10.6167(5) Å, b = 10.7394(7) Å, and c = 10.8096(7) Å, with angles α = 81.848(3)°, β = 88.594(3)°, and γ = 79.468(2)° [1].
The unit cell volume of 1199.47(12) ų accommodates Z = 1 formula unit, indicating that the molecule occupies a special position within the crystal lattice [1]. Crystal density is measured at 1.418 Mg m⁻³, consistent with efficient packing of the aromatic molecules [1]. Low-temperature data collection at 100 K minimizes thermal motion effects and provides high-resolution structural information suitable for detailed geometric analysis.
The crystallographic parameters reflect the balance between intermolecular attractive forces and optimal space utilization within the crystal lattice. The triclinic symmetry accommodates the irregular molecular shape while maximizing favorable intermolecular contacts, particularly hydrogen bonding between carboxylic acid groups.
Crystal packing of 4-ethylbenzoic acid derivatives is dominated by hydrogen bonding interactions between carboxylic acid functional groups [1]. These interactions form characteristic dimeric structures with O-H···O bond angles of 166.79° and O···O distances of 2.645 Å, indicating strong and directional hydrogen bonds [1]. The dimeric motifs serve as primary building blocks for the extended crystal structure.
π-π stacking interactions between aromatic rings contribute additional stabilization to the crystal lattice. Neighboring molecules exhibit centroid-to-centroid distances of 4.2918(3) Å with interplanar separations of 3.6277 Å, indicating moderate π-π overlap [1]. These interactions influence the dihedral angles between aromatic rings and affect the overall molecular orientation within the crystal structure.
Weaker intermolecular forces, including C-H···O contacts ranging from 2.720 to 2.813 Å, provide additional lattice stabilization [1]. The molecular packing adopts a puckered pseudo-hexagonal close packing arrangement, optimizing space utilization while maintaining favorable intermolecular interactions [14]. Van der Waals forces between ethyl substituents contribute to the overall lattice energy and influence thermal stability properties.
The carboxylic acid functional group in 4-(Ethyl-1-13C)benzoic acid participates in characteristic reactions typical of aromatic carboxylic acids. Esterification reactions with alcohols proceed readily under acidic conditions, following the Fischer esterification mechanism [15] [16]. The reaction equilibrium can be driven toward ester formation through excess alcohol use or water removal techniques, enabling synthesis of various ester derivatives for analytical and synthetic applications.
Nucleophilic acyl substitution reactions convert the carboxylic acid to more reactive derivatives including acid chlorides, anhydrides, and amides [15] [17]. Treatment with thionyl chloride (SOCl₂) yields the corresponding 4-(ethyl-1-13C)benzoyl chloride through formation of an acyl chlorosulfite intermediate [15]. This enhanced reactivity enables subsequent coupling reactions with nucleophiles under mild conditions.
Neutralization reactions with bases produce the corresponding carboxylate salts, with reaction stoichiometry determined by the pKa value and solution pH [17]. Reduction reactions using lithium aluminum hydride convert the carboxylic acid to the corresponding primary alcohol, 4-(ethyl-1-13C)benzyl alcohol, providing access to alternative functionalization strategies [17]. The isotopic label remains intact throughout these transformations, enabling mechanistic studies and metabolic tracing applications.
The aromatic ring system of 4-(Ethyl-1-13C)benzoic acid undergoes electrophilic aromatic substitution reactions with regioselectivity influenced by the electron-donating ethyl group and electron-withdrawing carboxylic acid group [18] [19]. The para-ethyl substituent activates the aromatic ring toward electrophilic attack at the ortho and meta positions relative to the ethyl group, while the carboxylic acid group deactivates the ring and directs substitution to the meta position relative to the carboxyl group.
The competing directive effects result in substitution patterns favoring positions that are ortho to the ethyl group and meta to the carboxylic acid group. Nitration, halogenation, and other electrophilic substitution reactions proceed under appropriate conditions with predictable regioselectivity based on the electronic effects of the substituents [20] [21]. Reaction rates are intermediate between those of simple benzoic acid and more activated aromatic compounds.
The isotopic substitution at the ethyl carbon position does not significantly influence the electronic properties of the aromatic ring system, as the carbon-13 nucleus maintains identical bonding characteristics to carbon-12. However, the isotopic label provides valuable mechanistic information when aromatic substitution reactions involve rearrangement or migration processes that might affect the ethyl substituent.
The carbon-13 labeled ethyl group in 4-(Ethyl-1-13C)benzoic acid exhibits reaction dynamics that can be monitored through isotope-sensitive analytical techniques. Nuclear magnetic resonance spectroscopy provides enhanced sensitivity for the labeled carbon position, enabling detailed kinetic studies of reactions involving the ethyl group [22] [23]. Carbon-13 chemical shifts in the aliphatic region (0-50 ppm) allow unambiguous identification and quantification of reaction products and intermediates [24].
Kinetic isotope effects associated with carbon-13 substitution are generally small compared to deuterium effects but can be measured with appropriate analytical techniques [25]. These effects arise from differences in zero-point energies and vibrational frequencies between carbon-12 and carbon-13 isotopomers, providing insights into reaction mechanisms and transition state structures. The isotope effects are most pronounced for reactions involving bond formation or cleavage at the labeled carbon position.
The development of efficient synthetic methodologies for 4-(Ethyl-1-13C)benzoic acid represents a critical aspect of isotope-labeled compound preparation. This section provides comprehensive coverage of traditional synthesis routes, specialized isotope-specific strategies, laboratory-scale protocols, industrial considerations, and purification methods essential for producing high-quality isotope-labeled compounds.
Traditional synthesis of 4-ethylbenzoic acid serves as the foundation for developing isotope-labeled variants. The primary synthetic approaches include oxidation of 4-ethyltoluene and acylation-based methods.
The most widely employed method involves the oxidation of 4-ethyltoluene using potassium permanganate in basic medium [1]. This approach provides excellent regioselectivity and yields, with the reaction proceeding via benzylic oxidation to convert the methyl group to the carboxylic acid functionality while preserving the ethyl substituent.
The oxidation reaction typically requires elevated temperatures (80-100°C) and prolonged reaction times (4-6 hours) to achieve complete conversion. The reaction mixture is subsequently acidified to precipitate the product, which can be collected by filtration and purified by recrystallization.
An alternative approach involves the Friedel-Crafts acylation of ethylbenzene with trichloroacetaldehyde in the presence of anhydrous aluminum trichloride [2] [3]. This method proceeds through a multi-step sequence:
This method offers advantages in terms of starting material availability and can be scaled effectively for larger production requirements.
A specialized route involves the bromination of 4-ethylbenzoic acid using N-bromosuccinimide to produce 4-(1-bromoethyl)benzoic acid as an intermediate [4]. This approach is particularly useful for functional group modifications and can be adapted for isotope-specific labeling strategies.
The bromination reaction requires careful temperature control (90-100°C) and proceeds via radical mechanisms. The product is isolated by recrystallization from ethanol, yielding white crystalline material with melting point 144°C.
The preparation of 4-(Ethyl-1-13C)benzoic acid requires specialized methodologies that incorporate carbon-13 labeling at specific positions while maintaining synthetic efficiency and isotopic integrity.
Carbon-13 enrichment represents a critical aspect of isotope-labeled compound synthesis. Multiple approaches are available for incorporating 13C into organic molecules:
Isotope exchange techniques involve the replacement of naturally occurring 12C with 13C through equilibrium-based processes. These methods typically employ 13C-labeled building blocks such as 13C-methyl iodide or 13C-acetyl chloride as starting materials [5].
The exchange process requires careful control of reaction conditions to ensure complete isotopic incorporation while minimizing scrambling. Temperature, solvent selection, and reaction time are critical parameters that influence the efficiency of isotope exchange.
Enzymatic methods utilize specific enzymes to incorporate 13C-labeled substrates into target molecules. These approaches often provide high selectivity and mild reaction conditions [6]. The use of enzymes such as transketolase, aldolase, and transaldolase enables the preparation of specifically labeled compounds with high yield and purity.
The most reliable approach involves the complete synthesis of 4-(Ethyl-1-13C)benzoic acid from 13C-labeled starting materials. This method ensures predictable isotopic incorporation and allows for precise control over the labeling position.
The synthesis typically begins with 13C-labeled acetyl derivatives or 13C-ethyl building blocks, which are incorporated into the aromatic system through established synthetic transformations. The key challenge lies in maintaining isotopic integrity throughout the synthetic sequence.
Position-specific isotope labeling requires precise control over the incorporation of 13C at the ethyl carbon position while avoiding isotopic scrambling at other positions.
The retrosynthetic approach for 4-(Ethyl-1-13C)benzoic acid begins with identification of the target labeling position. The ethyl group's methyl carbon (position 1) serves as the labeling site, requiring synthetic strategies that preserve this isotopic label throughout the synthesis.
Key considerations include:
The synthetic route design for position-specific labeling involves careful selection of reactions that maintain the isotopic label at the desired position. Two primary approaches are available:
Approach 1: Direct Alkylation
This method involves the alkylation of 4-bromobenzoic acid with 13C-labeled ethyl reagents. The reaction proceeds through nucleophilic substitution mechanisms, ensuring direct incorporation of the labeled ethyl group at the para position.
Approach 2: Functional Group Transformation
This approach utilizes existing ethyl-substituted aromatics and introduces the carboxylic acid functionality through oxidation or carbonylation reactions. The method requires careful selection of oxidizing agents to avoid affecting the isotopic label.
Prevention of isotopic scrambling during synthesis requires implementation of several strategies:
Laboratory-scale synthesis of 4-(Ethyl-1-13C)benzoic acid requires detailed protocols that ensure reproducibility, safety, and high isotopic purity. These protocols must address the specific requirements of isotope-labeled compound preparation.
Laboratory-scale synthesis of isotope-labeled compounds requires several key considerations:
Equipment Requirements:
Safety Protocols:
Quality Control Measures:
The following protocol outlines the laboratory-scale synthesis of 4-(Ethyl-1-13C)benzoic acid:
Materials:
Procedure:
Yield: Typically 70-80% based on starting material
Melting Point: 112-113°C
Isotopic Purity: >98% (when using 13C-labeled starting material)
Continuous monitoring of the synthesis progress requires several analytical techniques:
Thin Layer Chromatography (TLC):
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
Scaling up laboratory syntheses requires careful consideration of several factors [7]:
Heat Transfer: Larger reaction volumes require more efficient heat transfer systems to maintain uniform temperature distribution. Heat-up and cool-down cycles become longer at production scale, potentially affecting reaction outcomes.
Mixing Efficiency: Adequate mixing becomes more challenging at larger scales. Impeller design and stirring speeds must be optimized to ensure homogeneous reaction conditions.
Safety Considerations: Larger quantities of reagents and solvents require enhanced safety protocols and equipment designed for higher-volume operations.
Purification Challenges: Larger quantities of product require scaled purification methods, often necessitating different techniques than those used at laboratory scale.
Industrial production of 4-(Ethyl-1-13C)benzoic acid requires comprehensive consideration of manufacturing processes, economic factors, and quality control systems [8].
Industrial-scale production involves several key stages that must be carefully integrated:
Raw Material Preparation and Storage:
Raw materials require several days to weeks of storage to smooth out supply fluctuations and interruptions [9]. Storage systems must maintain isotopic integrity and prevent contamination. Special considerations include:
Feed Preparation:
Raw materials typically require purification and preparation before introduction to the reaction stage. This may involve:
Reaction Stage:
The reaction stage represents the heart of the manufacturing process [9]. Industrial reactors must be designed to:
Industrial production requires specialized equipment designed for large-scale isotope-labeled compound manufacturing:
Reactor Design:
Separation Equipment:
Analytical Infrastructure:
Industrial production must balance quality requirements with economic viability:
Cost Factors:
Production Efficiency:
Quality vs. Cost Trade-offs:
Purification of 4-(Ethyl-1-13C)benzoic acid requires specialized techniques that preserve isotopic integrity while achieving high chemical purity. Quality control systems must verify both chemical and isotopic purity throughout the production process.
Chromatographic methods provide highly effective separation of 4-(Ethyl-1-13C)benzoic acid from synthetic impurities and byproducts [10].
Column chromatography serves as the primary purification method for laboratory-scale preparations. The technique separates compounds based on differential interactions with stationary and mobile phases.
Stationary Phase Selection:
Mobile Phase Optimization:
Operational Parameters:
HPLC provides high-resolution separation with excellent reproducibility and quantitative capabilities [10]. The technique is particularly valuable for analytical monitoring and preparative purification.
Instrumentation Requirements:
Column Selection:
Method Development:
Gas chromatography provides excellent separation for volatile derivatives of 4-(Ethyl-1-13C)benzoic acid [10]. The technique is particularly useful for purity analysis and quantitative determination.
Derivatization Strategies:
Column Selection:
Detection Methods:
Recrystallization provides an effective method for purifying 4-(Ethyl-1-13C)benzoic acid while preserving isotopic integrity [11] [12].
Proper solvent selection is critical for successful recrystallization. The ideal solvent should exhibit:
Common Solvents for Benzoic Acid Derivatives:
The recrystallization procedure involves several critical steps:
Step 1: Dissolution
Step 2: Hot Filtration
Step 3: Controlled Cooling
Step 4: Product Isolation
Common problems and solutions in recrystallization include:
No Crystal Formation:
Oiling Out:
Poor Crystal Quality:
Isotopic purity assessment represents a critical quality control measure for 4-(Ethyl-1-13C)benzoic acid production [13] [14].
IRMS provides the most accurate method for determining isotopic ratios in labeled compounds [13]. The technique measures the relative abundance of 13C to 12C with high precision.
Instrumentation:
Sample Preparation:
Data Analysis:
NMR spectroscopy provides direct information about isotopic composition and molecular structure [15] [16].
13C NMR Analysis:
1H NMR Analysis:
Experimental Considerations:
High-resolution mass spectrometry provides accurate determination of isotopic composition [17] [18].
Electrospray Ionization (ESI):
Accurate Mass Analysis:
Data Processing: